An In-depth Technical Guide to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications
Introduction: Beyond the Pinacol Ester
In the vast landscape of organoboron chemistry, boronic acid derivatives are indispensable tools for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While the pinacol ester of boronic acids has become the de facto standard due to its general stability and ease of handling, the choice of the diol protecting group can significantly influence the reactivity, stability, and even stereochemical outcome of subsequent transformations.[2][3][4] This guide focuses on a less common but strategically important boronic ester: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4).[5]
This molecule is the ester of ethylboronic acid with 2,3-butanediol. Unlike the achiral pinacol, 2,3-butanediol exists as three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. This introduces an element of chirality into the boronic ester, which can be exploited in asymmetric synthesis. Furthermore, the electronic and steric differences between the 4,5-dimethyl- and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring systems can lead to altered hydrolytic stability and reactivity profiles.[2][4]
This technical guide will provide an in-depth analysis of the chemical properties, synthesis, and applications of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, offering researchers and drug development professionals a comprehensive understanding of this versatile reagent.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is not as widely reported as for its pinacol analog. However, based on its structure and data for related compounds, we can establish a reliable property profile.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 57633-64-4 | [5] |
| Molecular Formula | C₆H₁₃BO₂ | [5] |
| Molecular Weight | 127.98 g/mol | [5] |
| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane | [5] |
Predicted Physical Properties
The following physical properties are predicted or based on analogous compounds due to the scarcity of specific experimental data for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. For comparison, the experimental boiling point of the analogous pinacol ester, 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reported as 79-81 °C at 120 mbar.[2]
| Property | Predicted/Analogous Value |
| Boiling Point | ~140-160 °C (at 760 mmHg) |
| Density | ~0.9 g/mL |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the methyl and methine protons of the dioxaborolane ring. The chemical shifts and coupling constants of the ring protons will be indicative of the stereochemistry of the 2,3-butanediol used (cis or trans).
-
¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group carbons and the methyl and methine carbons of the dioxaborolane ring. The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.[6]
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic esters. For tricoordinate boronic esters like this one, a single, relatively broad signal is expected in the range of δ 20-35 ppm.[6][7] The exact chemical shift can provide information about the electronic environment of the boron atom.
Synthesis and Purification
The most common and straightforward method for the synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is the direct esterification of ethylboronic acid with 2,3-butanediol.
Rationale Behind the Synthesis
The formation of boronic esters is a reversible equilibrium reaction.[2] To drive the reaction to completion, the water formed as a byproduct must be removed. This is typically achieved by azeotropic distillation with a suitable solvent, such as toluene or hexanes, using a Dean-Stark apparatus. Alternatively, a dehydrating agent like anhydrous magnesium sulfate can be used for smaller-scale preparations. The choice of the stereoisomer of 2,3-butanediol will determine the stereochemistry of the final product.
Experimental Protocol: Synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
This protocol is a representative procedure and may require optimization based on the specific stereoisomer of 2,3-butanediol used and the desired scale.
Materials:
-
Ethylboronic acid
-
2,3-Butanediol (as a specific stereoisomer or mixture)
-
Toluene (or other suitable azeotroping solvent)
-
Anhydrous magnesium sulfate (optional, for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add ethylboronic acid (1.0 eq).
-
Add 2,3-butanediol (1.0-1.1 eq) to the flask.
-
Add a sufficient volume of toluene to suspend the reactants and fill the Dean-Stark trap.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, typically 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure to yield pure 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane as a colorless liquid.
Caption: General workflow for the synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
Reactivity and Stability: A Comparative Perspective
The choice of the diol protecting group is not merely for convenience; it has a profound impact on the stability and reactivity of the boronic ester.
Hydrolytic Stability
Boronic esters are susceptible to hydrolysis back to the corresponding boronic acid and diol, especially in the presence of water and under acidic or basic conditions.[2] The rate of hydrolysis is influenced by the steric bulk around the boron atom. The four methyl groups in the pinacol ester provide significant steric hindrance, contributing to its relatively good stability. In contrast, the 4,5-dimethyl-1,3,2-dioxaborolane ring is less sterically hindered, which may lead to a faster rate of hydrolysis compared to the pinacol analog under similar conditions. This can be either an advantage or a disadvantage. For applications where the boronic ester is a final product or needs to survive aqueous workups, higher stability is desired. However, if the boronic ester is an intermediate and the free boronic acid is the active species in a subsequent reaction, a more labile protecting group might be beneficial.[4]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone application for many boronic esters.[1][8] The reaction mechanism involves a transmetalation step where the organic group is transferred from the boron atom to the palladium catalyst. The rate of this step can be influenced by the nature of the boronic ester.
Caption: Simplified catalytic cycle of Suzuki-Miyaura coupling involving the boronic ester.
The activation of the boronic ester by a base to form a more nucleophilic boronate species is a key step. The Lewis acidity of the boron center in 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, being slightly different from its pinacol counterpart due to electronic effects of the methyl groups, can influence the ease of boronate formation and, consequently, the overall reaction rate. While boronic acids are often considered more reactive in Suzuki couplings, the use of boronic esters can be advantageous in terms of stability and handling.[9]
Applications in Research and Development
As a source of the ethyl group, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a valuable reagent for introducing an ethyl moiety onto aromatic, heteroaromatic, and vinylic systems via Suzuki-Miyaura coupling. This is a common transformation in the synthesis of pharmaceuticals and other complex organic molecules.
The use of a chiral 2,3-butanediol backbone opens up possibilities in asymmetric synthesis. For instance, chiral boronic esters can be used in diastereoselective reactions or as chiral building blocks.
Handling and Safety
Like most organoboron compounds, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane should be handled with care. It is expected to be a flammable liquid and an irritant to the skin and eyes, similar to its pinacol analog.[2] It is also sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Conclusion
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane represents a valuable, albeit less common, alternative to the widely used pinacol ester of ethylboronic acid. Its unique structural features, stemming from the 2,3-butanediol backbone, offer different reactivity and stability profiles that can be strategically advantageous in organic synthesis. The potential for incorporating chirality further enhances its utility. As the demand for more sophisticated and diverse building blocks in drug discovery and materials science continues to grow, a deeper understanding of reagents like 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane will be crucial for the advancement of chemical synthesis.
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